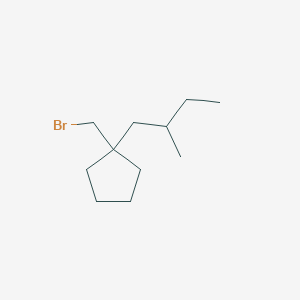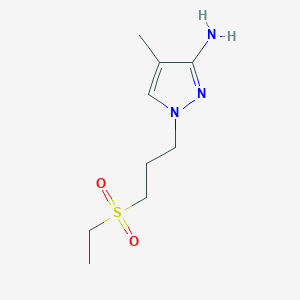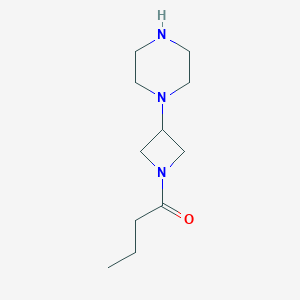
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is an organic compound that belongs to the class of cycloalkanes This compound is characterized by a bromomethyl group, an isobutoxy group, and a propyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1-isobutoxy-4-propylcyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide, cyanide, or amines to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Corresponding alcohols, ketones, or carboxylic acids.
Reduction: Methyl derivative.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane depends on the specific application and target. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the isobutoxy and propyl groups influence the compound’s steric and electronic properties . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromomethyl-4-propylcyclohexane: Lacks the isobutoxy group, resulting in different reactivity and properties.
1-Isobutoxy-4-propylcyclohexane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1-(Chloromethyl)-1-isobutoxy-4-propylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is unique due to the presence of both the bromomethyl and isobutoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical and biological applications .
Propriétés
Formule moléculaire |
C14H27BrO |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2-methylpropoxy)-4-propylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-4-5-13-6-8-14(11-15,9-7-13)16-10-12(2)3/h12-13H,4-11H2,1-3H3 |
Clé InChI |
KGLMKYXTJLUPPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)(CBr)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)

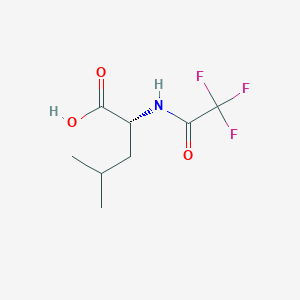

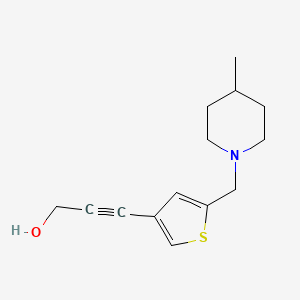

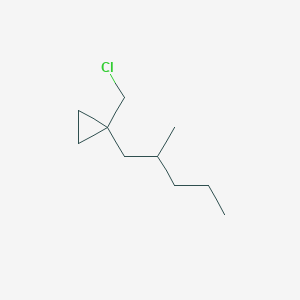

![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
